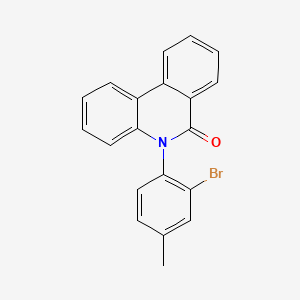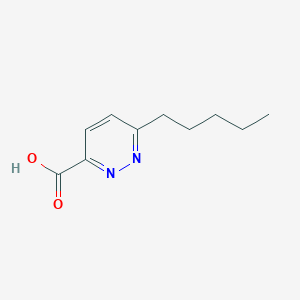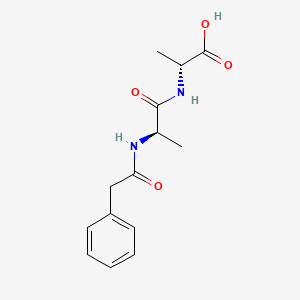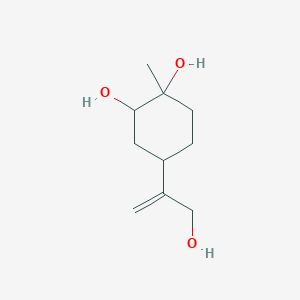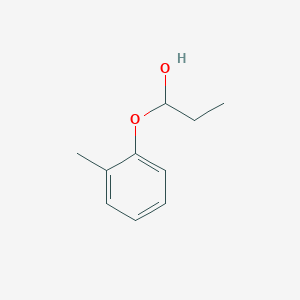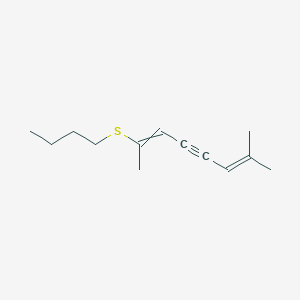
L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide: is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. The sequence of amino acids in this peptide includes tyrosine, tryptophan, alanine, phenylalanine, and lysine, which contribute to its unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods: In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Chemistry: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide is used in the study of peptide chemistry, including the development of new synthetic methods and the exploration of peptide structure-activity relationships.
Biology: In biological research, this peptide can be used as a model compound to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: The peptide has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique sequence may allow it to interact with specific biological targets, making it a candidate for further investigation in various therapeutic areas.
Industry: In the pharmaceutical and biotechnology industries, this peptide can be used in the development of diagnostic assays, as well as in the production of peptide-based drugs and vaccines.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide depends on its interaction with specific molecular targets. The peptide may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target of the peptide.
Comparison with Similar Compounds
Hexarelin: A synthetic peptide with a similar sequence that acts as a growth hormone secretagogue.
Triptorelin: A peptide used in the treatment of hormone-responsive cancers.
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Uniqueness: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct properties and potential biological activities. Its combination of tyrosine, tryptophan, alanine, phenylalanine, and lysine residues sets it apart from other peptides with different sequences.
Properties
CAS No. |
87616-85-1 |
|---|---|
Molecular Formula |
C49H58N10O7 |
Molecular Weight |
899.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C49H58N10O7/c1-29(55-47(64)42(25-32-27-53-38-15-7-5-13-35(32)38)58-46(63)37(51)23-31-18-20-34(60)21-19-31)45(62)57-43(26-33-28-54-39-16-8-6-14-36(33)39)49(66)59-41(24-30-11-3-2-4-12-30)48(65)56-40(44(52)61)17-9-10-22-50/h2-8,11-16,18-21,27-29,37,40-43,53-54,60H,9-10,17,22-26,50-51H2,1H3,(H2,52,61)(H,55,64)(H,56,65)(H,57,62)(H,58,63)(H,59,66)/t29-,37-,40-,41+,42+,43-/m0/s1 |
InChI Key |
IHDVPSRKVNXDSC-WPIQLSFGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


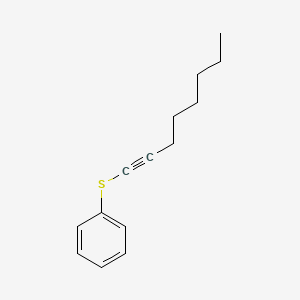
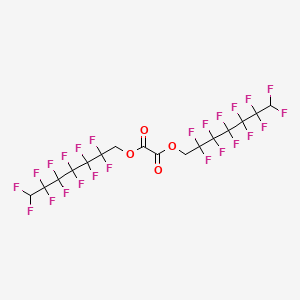
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
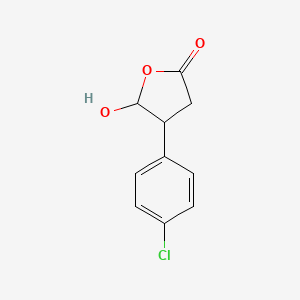
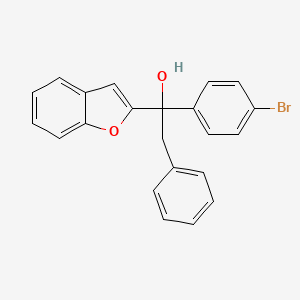
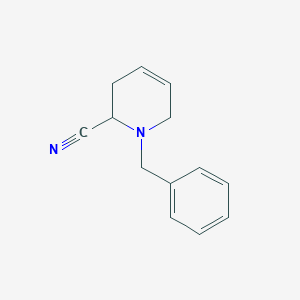
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
